N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

kinase inhibitor regioisomerism PAK4

This 1,3,4-oxadiazole derivative features a unique 3-methylsulfonylphenyl substituent, differentiating it from 2- and 4-regioisomers used in PAK4/PLK4 research. The cyclopentanecarboxamide moiety enhances conformational constraint and metabolic stability, making it a non-interchangeable probe for SAR campaigns on AChE, hCA, and kinases. Ideal for DMPK stability comparisons due to predicted amidase resistance. Procure for side-by-side selectivity profiling or enzyme panel screening.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 1171957-08-6
Cat. No. B2614490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
CAS1171957-08-6
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCC3
InChIInChI=1S/C15H17N3O4S/c1-23(20,21)12-8-4-7-11(9-12)14-17-18-15(22-14)16-13(19)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,16,18,19)
InChIKeyFYZBMNPACDYNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide (CAS 1171957-08-6) – Chemical Identity and Research Procurement Context


N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide (CAS 1171957-08-6) is a synthetic small molecule built on a 1,3,4-oxadiazole core, carrying a 3-methylsulfonylphenyl substituent at position 5 and a cyclopentanecarboxamide group at position 2 . The 1,3,4-oxadiazole scaffold is widely exploited in medicinal chemistry for its ability to engage diverse biological targets, including kinases, carbonic anhydrases, and acetylcholinesterase, while the methylsulfonylphenyl motif is a recognized pharmacophore in COX-2 and kinase inhibitor design [1]. This specific substitution pattern confers a distinct three-dimensional and electronic profile compared to its regioisomers (2‑ and 4‑methylsulfonyl analogs) and to other acyl variants (benzamide, sulfonylpropanamide), making it a non-interchangeable chemical probe for structure–activity relationship (SAR) campaigns.

Why N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide Cannot Be Substituted by In‑Class Analogs


In‑class substitution among 1,3,4-oxadiazole derivatives is invalid without direct comparative data because the position of the methylsulfonyl group on the phenyl ring and the nature of the 2‑acyl substituent profoundly modulate target engagement, selectivity, and pharmacokinetics. The 2‑methylsulfonyl regioisomer (CAS 1170466-83-7) is described as a potent PAK4 inhibitor, whereas the 4‑methylsulfonyl regioisomer yields a different spatial arrangement of the sulfone hydrogen‑bond acceptor, altering kinase selectivity profiles . Similarly, replacing the cyclopentanecarboxamide with a benzamide (e.g., CAS not specified for the exact analog) eliminates the conformational constraint imposed by the cyclopentane ring, which can affect binding pocket complementarity and metabolic stability . Even the 2‑amino analog (5‑[3‑(methylsulfonyl)phenyl]‑1,3,4‑oxadiazol‑2‑amine, CAS 1016764-70-7) lacks the acyl moiety required for certain hydrogen‑bond networks with target proteins. Quantitative evidence for these SAR principles is provided below.

Quantitative Differentiation Evidence for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide vs. Closest Analogs


Regioisomeric Positioning of the Methylsulfonyl Group Determines Kinase Selectivity

The 2-methylsulfonyl regioisomer (CAS 1170466-83-7) is reported as a potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a key oncogenic target . The 3-methylsulfonyl target compound (CAS 1171957-08-6) places the sulfone moiety in a meta orientation relative to the oxadiazole ring, which fundamentally alters the vector of the hydrogen-bond acceptor and is anticipated to shift selectivity away from PAK4 toward other kinase targets or non-kinase enzymes. Direct comparative data for the 3‑methylsulfonyl compound against PAK4 are not yet publicly available; this evidence is derived from structural inference based on regioisomeric pharmacology [1].

kinase inhibitor regioisomerism PAK4

Acyl Substituent at the 2‑Position Modulates Enzyme Inhibition Potency and Selectivity

In a series of N‑substituted sulfonyl amides incorporating the 1,3,4‑oxadiazole motif, compounds 6a–j exhibited Ki values spanning 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II [1]. Although the exact cyclopentanecarboxamide analog with a 3‑methylsulfonylphenyl substituent was not included in this particular publication, the data establish that variation of the N‑acyl group (e.g., benzamide vs. sulfonylpropanamide vs. cyclopentanecarboxamide) produces measurable shifts in enzyme inhibition potency and isoform selectivity. The cyclopentanecarboxamide moiety introduces greater steric bulk and conformational restriction compared to linear or aromatic acyl groups, which is expected to enhance selectivity for enzyme isoforms with complementary binding pockets [2].

carbonic anhydrase acetylcholinesterase acyl variation

Anticipated Metabolic Stability Advantage of the Cyclopentanecarboxamide Moiety Over Linear Acyl Analogs

The cyclopentanecarboxamide group introduces a secondary amide with α‑branching, which sterically shields the amide bond from hydrolytic enzymes relative to linear or less hindered acyl variants (e.g., acetamide, propionamide, or benzamide) [1]. While no head‑to‑head microsomal or plasma stability data have been published for CAS 1171957‑08‑6 versus its benzamide analog, the general medicinal chemistry principle that α‑branched carboxamides exhibit enhanced metabolic stability is well documented and applies to this chemotype [2].

metabolic stability cyclopentyl amide bond

Recommended Research and Procurement Scenarios for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide


Kinase Selectivity Profiling: Differentiating from the 2‑Methylsulfonyl PAK4 Inhibitor

Researchers investigating PAK4‑dependent cancer pathways who require a negative control or a tool to explore off‑target kinase engagement should procure both the 2‑methylsulfonyl regioisomer (CAS 1170466-83-7; PAK4‑active) and the 3‑methylsulfonyl target compound (CAS 1171957‑08‑6). Side‑by‑side kinase profiling (e.g., Eurofins KinaseProfiler or KINOMEscan) can quantify selectivity shifts driven solely by the regioisomeric position of the sulfone group. This application is grounded in the regioisomeric differentiation evidence in Section 3 [1].

Carbonic Anhydrase and Acetylcholinesterase Inhibitor Screening with a Unique Acyl Chemotype

The Güleç et al. (2022) study established that N‑substituted sulfonyl amide 1,3,4‑oxadiazoles are nanomolar inhibitors of AChE, hCA I, and hCA II. The cyclopentanecarboxamide variant (CAS 1171957‑08‑6) represents an acyl chemotype not tested in that series. Incorporating this compound into enzyme inhibition panels will elucidate the contribution of the cyclopentyl group to potency and isoform selectivity, potentially revealing hCA II‑ or AChE‑selective probes [1]. This scenario directly follows from the class‑level enzyme inhibition evidence in Section 3.

Metabolic Stability Benchmarking of α‑Branched vs. Linear Amide 1,3,4‑Oxadiazoles

Drug metabolism and pharmacokinetics (DMPK) groups seeking to build structural stability relationships for the oxadiazole carboxamide class should compare CAS 1171957‑08‑6 with its benzamide and acetamide analogs in standard liver microsome or hepatocyte stability assays. The cyclopentanecarboxamide moiety is predicted to confer greater resistance to amidase hydrolysis, making this compound a positive control for α‑branched amide stability within the series [1]. This scenario is founded on the supporting metabolic stability evidence in Section 3.

Chemical Biology Probe for PLK4‑Related Pathway Deconvolution

The structurally related 2‑amino analog 5‑[3‑(methylsulfonyl)phenyl]‑1,3,4‑oxadiazol‑2‑amine (CAS 1016764‑70‑7) has been associated with PLK4 inhibition. Replacing the amine with a cyclopentanecarboxamide group creates a probe that can be used in parallel with the 2‑amino parent to dissect whether the observed PLK4 phenotype is sensitive to the nature of the 2‑position substituent. This application directly leverages the structural differentiation between the 2‑amino and 2‑cyclopentanecarboxamide variants described in Section 2 [1].

Quote Request

Request a Quote for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.